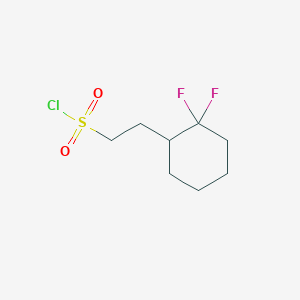

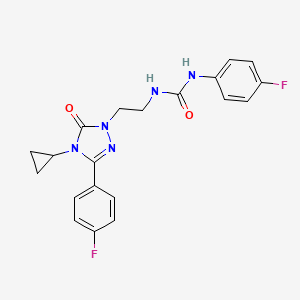

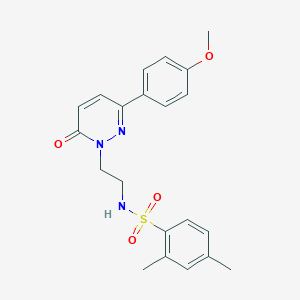

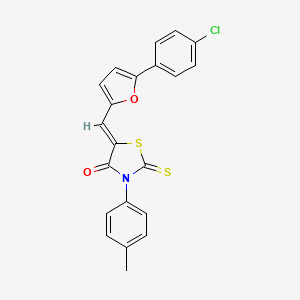

![molecular formula C18H11F3N2O4 B2982220 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477857-04-8](/img/structure/B2982220.png)

5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

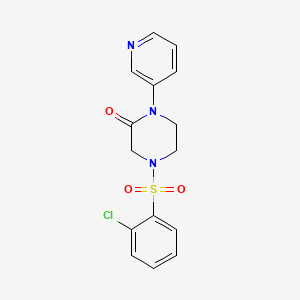

The compound “5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrimidinetrione derivative with a trifluoromethyl group and a phenoxy group attached to it . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to enhance the biological activity of many drugs .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrimidinetrione ring. The trifluoromethyl group is known to enhance the electrophilicity of adjacent carbonyl groups, potentially making them more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrimidinetrione ring. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and boiling/melting points .Wissenschaftliche Forschungsanwendungen

- Elagolix Impurity : This compound serves as an intermediate in the synthesis of elagolix, a drug used for treating endometriosis and uterine fibroids. Elagolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist that suppresses sex hormone production .

- Pexidartinib : After deprotection of the Boc and PMB groups, the free amine is transformed into pexidartinib, which is an FDA-approved drug for treating tenosynovial giant cell tumors (TGCTs) .

- Antiproliferative Activity : Researchers have investigated the antiproliferative effects of this compound against cancer cells. Its unique structure may inhibit cell growth pathways .

- Immunomodulation : The trifluoromethyl group in this compound could potentially modulate immune responses. Studies explore its impact on inflammatory pathways and autoimmune diseases .

- Fluorinated Building Blocks : The trifluoromethyl group makes this compound valuable in designing novel materials. Researchers use it as a building block for fluorinated polymers and other functional materials .

- Herbicide Research : The compound’s unique structure may have herbicidal properties. Scientists investigate its potential as a selective herbicide .

- Fluorescent Properties : Researchers explore the photophysical properties of this compound. Its fluorescence behavior could find applications in optoelectronic devices .

Medicinal Chemistry and Drug Development

Cancer Research

Inflammation and Autoimmune Disorders

Materials Science

Agrochemicals and Pest Control

Photophysics and Optoelectronics

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O4/c19-18(20,21)11-5-3-6-12(9-11)27-14-7-2-1-4-10(14)8-13-15(24)22-17(26)23-16(13)25/h1-9H,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUKEOBXGLFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)